molecular formula C14H23ClN2 B2789628 N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride CAS No. 1303967-89-6

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride

Cat. No.: B2789628
CAS No.: 1303967-89-6
M. Wt: 254.8
InChI Key: DFQCSEJYHQAQOW-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride is a piperidine-derived compound characterized by:

  • Core structure: A six-membered piperidine ring with a methyl group at the nitrogen atom (N-methyl).
  • Substituents: A 2-methylbenzyl group (ortho-methyl-substituted benzyl) at position 1 of the piperidine ring and an amine group at position 2.
  • Salt form: Hydrochloride, enhancing solubility and stability for pharmaceutical applications.

Its synthesis likely involves alkylation of piperidin-4-amine derivatives with 2-methylbenzyl halides, followed by N-methylation and salt formation .

Properties

IUPAC Name

N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-5-3-4-6-13(12)11-16-9-7-14(15-2)8-10-16;/h3-6,14-15H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQCSEJYHQAQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 1-(2-methylbenzyl)piperidin-4-one with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with different alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or organic solvent under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: N-Oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkyl or N-aryl substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 2-methylbenzyl substituent distinguishes the target compound from analogs with alternative aromatic substitutions. Key comparisons include:

Compound Name Benzyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
N-Methyl-1-(2-methylbenzyl)piperidin-4-amine HCl 2-methyl C₁₄H₂₁N₂Cl 252.8 Ortho-methyl: Steric hindrance may reduce binding flexibility; electron-donating group
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine HCl 4-methyl C₁₄H₂₁N₂Cl 252.8 Para-methyl: Less steric hindrance; may enhance aromatic π-π interactions
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine HCl 4-fluoro C₁₃H₁₈FN₂Cl 258.8 Electron-withdrawing fluorine: Increased polarity, potential for stronger H-bonding
1-(2-Chlorobenzyl)piperidin-4-amine 2-chloro C₁₂H₁₇ClN₂ 224.7 Chloro: Higher hydrophobicity (logP) and electronegativity vs. methyl

Key Findings :

  • Positional isomerism (ortho vs. para substituents) significantly alters steric and electronic profiles. Ortho groups (e.g., 2-methyl) may hinder interactions with flat binding pockets .
  • Halogen vs.

Variations in the Heterocyclic Core

The piperidine ring’s substitution pattern and alternative heterocycles influence conformational flexibility and pharmacodynamics:

Compound Name Core Structure Substituent Position Key Structural Notes
N-Methyl-1-(2-methylbenzyl)piperidin-4-amine HCl Piperidine 4-amine 4-amine enables hydrogen bonding; N-methyl reduces basicity vs. unmodified piperidine
N-(4-Fluorobenzyl)-1-(pyrrolidin-2-yl)methanamine HCl Pyrrolidine 2-yl Five-membered pyrrolidine: Increased ring strain, altered conformational flexibility
2-(1-Cyclohexen-1-yl)ethylamine HCl Cyclohexene-ethyl N/A Non-aromatic cyclohexene: Reduced rigidity vs. piperidine; may affect bioavailability

Key Findings :

  • Piperidine vs.
  • Cyclohexene derivatives : The unsaturated cyclohexene ring introduces planar geometry, which may reduce solubility compared to saturated piperidine .

Salt Forms and Impurities

All compared compounds are hydrochloride salts, ensuring similar solubility profiles. However, synthesis-related impurities differ:

  • Impurity example : N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (EP Impurity D) highlights the importance of controlling byproducts during piperidine alkylation.

Biological Activity

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H23ClNC_{14}H_{23}ClN and a molecular weight of approximately 255.80 g/mol. The compound features a piperidine ring substituted with a methyl group and a 2-methylbenzyl moiety, which contributes to its unique pharmacological properties.

Property Value
Molecular FormulaC14H23ClNC_{14}H_{23}ClN
Molecular Weight255.80 g/mol
Functional GroupsPiperidine, Amine

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The initial step usually involves the alkylation of piperidine with 2-methylbenzyl chloride.
  • Methylation : The resulting compound is then methylated using methyl iodide.
  • Hydrochloride Salt Formation : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

These synthetic routes allow for variations in yield and purity based on the conditions employed.

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of heat shock proteins (HSPs). HSPs play critical roles in cellular stress responses, making this compound a candidate for cancer therapy. Additionally, its interactions with neurotransmitter receptors suggest potential applications in neuropharmacology.

Key Mechanisms:

  • Heat Shock Protein Inhibition : Modulates cellular stress responses.
  • Neurotransmitter Interaction : Potential effects on neurotransmitter systems, indicating neuropharmacological relevance.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the compound's ability to inhibit HSPs in cancer cells, demonstrating reduced cell viability in various cancer lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects : Another investigation assessed its impact on neurotransmitter systems, revealing that it may enhance dopaminergic activity, which could be beneficial in treating neurodegenerative diseases.
  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BuChE), showing promising results that indicate potential applications in treating Alzheimer's disease.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Molecular Formula Key Characteristics
N-Methylpiperidin-4-amine hydrochlorideC13H20ClNC_{13}H_{20}ClNSimple piperidine structure; lacks aromatic substitution
N-(4-Fluorobenzyl)-N-methylpiperidin-4-amineC13H20ClFNC_{13}H_{20}ClFNContains fluorine; potential different receptor interactions
N-Methyl-N-(3-methylbenzyl)piperidin-4-amineC14H23ClNC_{14}H_{23}ClNSimilar structure but different aromatic substitution

This table illustrates how this compound may confer unique pharmacological properties due to its specific substitution pattern.

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